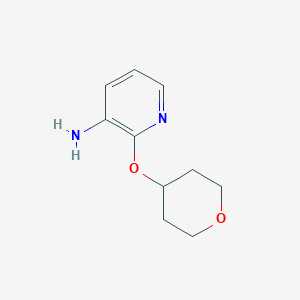

2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine

描述

属性

IUPAC Name |

2-(oxan-4-yloxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMBWRWHUFZCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine typically involves the following steps:

Formation of the Tetrahydro-2H-pyran-4-yloxy Group: This can be achieved by reacting tetrahydropyran with an appropriate alcohol under acidic conditions to form the tetrahydro-2H-pyran-4-yloxy group.

Substitution on the Pyridine Ring: The tetrahydro-2H-pyran-4-yloxy group is then introduced to the 2-position of the pyridine ring through a nucleophilic substitution reaction.

Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydro-2H-pyran-4-yloxy group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

相似化合物的比较

Structural Analogs

The following table compares 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine with structurally related pyridin-3-amine derivatives, focusing on substituent variations and their implications:

Key Observations :

- Regiochemistry: The position of the tetrahydro-2H-pyran-4-yloxy group (2- vs.

- Functional Groups : Alkyne or halogen substituents (e.g., in ) improve reactivity for further derivatization or pharmacokinetic properties.

Physicochemical and Pharmacological Properties

- Solubility: The tetrahydropyran group in this compound likely improves water solubility compared to non-polar analogs like 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine .

- Bioactivity: Pyridin-3-amine derivatives are prominent in kinase inhibition (e.g., c-Src/Abl inhibitors in ).

生物活性

Overview

2-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is an organic compound with the molecular formula C10H14N2O2. It features a pyridine ring substituted with an amine group at the 3-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrahydro-2H-pyran-4-yloxy group enhances binding affinity and specificity, while the amine group facilitates hydrogen bonding and other interactions. These mechanisms can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit the transforming growth factor-beta receptor I (ALK5), which plays a crucial role in cancer progression and tissue fibrosis. Specific inhibition of ALK5 can potentially control the development of these diseases .

- Anti-tumor Activity : In vivo studies demonstrated that derivatives of similar compounds could induce tumor growth inhibition in xenograft models without significant toxicity. For example, a related compound was reported to have an IC50 value of 25 nM against ALK5 autophosphorylation .

- Anti-inflammatory Properties : Compounds within this structural class have exhibited anti-inflammatory effects, making them candidates for therapeutic development in inflammatory diseases.

Case Studies and Research Findings

- ALK5 Inhibition : A study focused on a series of tetrahydro-2H-pyran derivatives found that specific inhibitors could significantly reduce cell viability in NIH3T3 cells, indicating potential applications in treating fibrotic diseases and cancers .

- Pharmacokinetic Profiles : Research on similar compounds has shown favorable pharmacokinetic profiles, suggesting good bioavailability and metabolic stability, which are essential for drug development.

- Cytotoxicity Studies : Cytotoxicity tests conducted on various cell lines indicated that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine | C10H14N2O2 | Similar structure; potential receptor activity |

| 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrazol-3-amines | C8H13N3O | Different ring structure; potential anti-inflammatory |

| 4-methoxy-6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amines | C11H16N2O3 | Methoxy substitution; altered biological activity |

This table illustrates how structural modifications can influence biological activity and therapeutic potential.

常见问题

Q. What are the recommended synthetic routes for 2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine, and how can reaction yields be optimized?

The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, the tetrahydro-2H-pyran-4-yloxy group can be introduced via an etherification reaction using a hydroxyl-containing pyridine precursor and a tetrahydropyran derivative under basic conditions (e.g., sodium hydroxide in dichloromethane) . Optimization includes:

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Catalyst selection : Phase-transfer catalysts or metal catalysts (e.g., Pd for cross-couplings) may enhance efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) can improve purity (>97%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 6.8–8.5 ppm, tetrahydropyran protons at δ 1.5–4.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., CHNO requires m/z 206.1056) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the pyridine ring.

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Moisture : The tetrahydro-2H-pyran-4-yloxy group may hydrolyze under acidic/alkaline conditions; use anhydrous solvents for dissolution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model:

- Electrophilic substitution sites : Pyridine C-4 and C-5 positions are electron-deficient, favoring nucleophilic attacks .

- Tautomerization : Assess equilibrium between amine and imine forms in solution.

- Catalytic intermediates : Metal-ligand interactions (e.g., Pd or Cu complexes) for cross-coupling reactions .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response assays : Test compound concentrations across a wide range (nM to μM) to identify therapeutic windows.

- Off-target profiling : Use kinase or GPCR panels to rule out non-specific interactions.

- Metabolic stability : Evaluate hepatic microsomal degradation to correlate in vitro and in vivo results .

Q. How does the tetrahydropyran moiety influence the compound’s pharmacokinetic properties?

- Lipophilicity : The tetrahydropyran group increases logP, enhancing membrane permeability (predicted logP ~1.8 via ChemDraw).

- Metabolic resistance : The ether linkage reduces susceptibility to esterase-mediated hydrolysis compared to ester derivatives .

- Solubility : Formulate with cyclodextrins or PEG to improve aqueous solubility for in vivo studies .

Q. What are the challenges in scaling up asymmetric syntheses of this compound for preclinical studies?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers.

- Catalyst recycling : Immobilize chiral catalysts (e.g., BINAP-metal complexes) on silica to reduce costs .

- Byproduct management : Optimize reaction stoichiometry (e.g., 1.2 eq. of tetrahydropyran derivative) to minimize dimerization .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for oxygen-sensitive intermediates .

- Data validation : Cross-reference NMR shifts with published analogs (e.g., 6-(2,2,2-trifluoroethoxy)pyridin-3-amine δ 7.2–7.8 ppm) .

- Biological assays : Include positive controls (e.g., fluazinam analogs for fungicidal activity comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。